N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring a benzothiophene core, a trifluoromethyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the electrophilic cyclization of appropriate precursors to form the benzothiophene ring. Subsequent functionalization introduces the trifluoromethyl group and the sulfonamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with biological targets, influencing its binding affinity and activity.
Comparison with Similar Compounds
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide: Lacks the trifluoromethyl group.
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)trifluoromethanesulfonamide: Lacks the benzene ring in the sulfonamide group.
Uniqueness: The presence of both the trifluoromethyl group and the sulfonamide group in this compound distinguishes it from similar compounds, potentially leading to unique biological and chemical properties.
This comprehensive overview highlights the significance of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S2/c18-17(19,20)11-5-7-12(8-6-11)26(23,24)21-9-15(22)14-10-25-16-4-2-1-3-13(14)16/h1-8,10,15,21-22H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBMGQMJEVQVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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